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Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (2-Bromo-4-
methylphenyl)methanol

Executive Summary (2-Bromo-4-methylphenyl)methanol (CAS: 824-53-3) is a critical
halogenated benzyl alcohol scaffold used extensively in medicinal chemistry, particularly as an
electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs.[1] This
guide provides a definitive spectroscopic profile to distinguish this specific isomer from its
common regioisomer, (4-bromo-2-methylphenyl)methanol.[1] It details validated synthetic
protocols, impurity profiling, and structural assignments to support high-integrity drug
development workflows.[1]

Part 1: Chemical Identity & Structural Analysis

Critical Isomer Distinction: Researchers must distinguish the target compound from its reverse
isomer, (4-bromo-2-methylphenyl)methanol (CAS: 17100-58-2).[1] The spectroscopic data
provided below is specific to the 2-bromo-4-methyl substitution pattern.
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Property

Data

IUPAC Name

(2-Bromo-4-methylphenyl)methanol

Common Name

2-Bromo-4-methylbenzyl alcohol

CAS Registry Number 824-53-3
C
Molecular Formula H
BrO
Molecular Weight 201.06 g/mol
Appearance White crystalline solid
Melting Point 55-56 °C
SMILES CC1=CC(Br)=C(CO)C=C1

Part 2: Spectroscopic Profiling[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCI

| Frequency: 300 MHz (

H), 75 MHz (

C)[2]

Diagnostic Logic: The substitution pattern (1-CH

OH, 2-Br, 4-CH

) creates a distinct aromatic splitting pattern.[1]

e H-3 (Proton at C3): Located between the bromine and methyl groups.[1] It appears as a

singlet (or narrow doublet) due to lack of ortho-coupling partners.[1] This is the most

deshielded aromatic signal due to the ortho-bromine effect.[1]
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e H-5 & H-6: Appear as an AB system (two doublets) with a coupling constant (

) typical of ortho-protons (~7.8 Hz).

Table 1:

H NMR Assignment

Chemical Coupling
i Structural
=l | Multiplicity Integration EREEL Assignment
Context
» PpmM) )
Aromatic;
7.38 Singlet (s) 1H H-3 ortho to Br,
meta to Me
Aromatic;
7.33 Doublet (d)  1H 7.7 Hz H-6 ortho to CH
OH
Aromatic;
7.12 Doublet (d) 1H 7.8 Hz H-5
ortho to Me
) CH Benzylic
4.70 Singlet (s) 2H
-OH methylene
2.33 Singlet (s) 3H Ar-CH Methyl group
Hydroxyl
2.08 Broad (br s) 1H -OH (concentratio
n dependent)
Table 2:
C NMR Assignment
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Chemical Shift (

Assignment Type
» Ppm)
C-1 (Ipso to CH
1394 Quaternary
OH)
136.6 C-4 (Ipso to Me) Quaternary
133.1 C-3 Methine (CH)
128.9 C-6 Methine (CH)
128.4 C-5 Methine (CH)
uaternary (Upfield due to
122.5 C-2 (Ipso to Br) Q y (Up
heavy atom effect)
CH
64.9 Methylene
OH
20.7 CH Methy!

Mass Spectrometry (EI-MS)

e Molecular lon (M+): m/z 200 (relative intensity ~35%).[2]

 |sotopic Pattern: A characteristic 1:1 doublet at m/z 200 and 202 confirms the presence of a

single Bromine atom (

Br and

Br).

e Fragmentation: Loss of OH (M-17) and loss of CH

OH (M-31) are common benzylic fragmentation pathways.[1]

Part 3: Synthetic Pathways & Protocols[1]
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The most robust synthesis involves the chemoselective reduction of 2-bromo-4-methylbenzoic
acid.[1] This route avoids the over-reduction often seen with aldehyde precursors if not
carefully controlled.

Protocol: Reduction of 2-Bromo-4-methylbenzoic Acid

e Reagents: Lithium Aluminum Hydride (LiAIH
), THF (anhydrous).[2]
o Safety: LIAIH
is pyrophoric. Perform under Argon/Nitrogen.
Step-by-Step Methodology:

o Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (30 mL) and cool to 0 °C
under Argon.

 Activation: Carefully add LiAIH

(12.5 mmol, 2.5 equiv) to the THF.

o Addition: Dissolve 2-bromo-4-methylbenzoic acid (5.0 mmol) in minimal THF and add
dropwise to the LiAIH

suspension. Maintain temperature < 5 °C.

o Reaction: Allow the mixture to warm to room temperature and stir for 21 hours.

e Quench (Fieser Method): Cool to 0 °C. Cautiously add water (0.5 mL), followed by 15%
NaOH (0.5 mL), and finally water (1.5 mL).

e Workup: Add anhydrous Na

SO

to the granular precipitate. Stir for 15 minutes. Filter through a celite pad.
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 Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography
(Hexane/Ethyl Acetate 8:1).

* Yield: Expect ~50-60% yield of white solid.

Start:
2-Bromo-4-methylbenzoic Acid Dissolve

Filter & Column
Hex/EtOAc 8:1

Product:
(2-Bromo-4-methylphenyl)methanol
(White Solid)

Quench:
Fieser Workup
(H20 / NaOH / H20)

Solvent:

Suspend THF (0°C -> RT)
Reagent:
LiAIH4 (2.5 eq)

Stir 21h

Click to download full resolution via product page
Caption: Validated workflow for the reduction of benzoic acid precursor to the target alcohol.

Part 4: Structural Logic & Quality Control

To ensure the integrity of the compound, one must verify the regiochemistry. The key
differentiator is the coupling pattern in the aromatic region.
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Caption: 1H NMR connectivity logic. H-3 appears as a singlet, distinguishing it from isomers
where H-3 would couple.[1]

Quality Control Parameters:

* Melting Point Check: The target melts at 55-56 °C. If the sample melts at 76—80 °C, it is
likely the (4-bromo-2-methyl) isomer.[1]

e TLC:R

~0.3 in Hexane/EtOAc (4:1). Stain with KMnO
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(oxidizes alcohol).

Part 5: Applications in Drug Discovery

(2-Bromo-4-methylphenyl)methanol serves as a versatile "linchpin” scaffold.[1]

» Suzuki-Miyaura Coupling: The aryl bromide is highly active for Pd-catalyzed cross-coupling
with boronic acids, allowing the installation of biaryl systems while retaining the benzylic
alcohol for further derivatization (e.g., oxidation to aldehyde or conversion to benzyl halide).

[1]

» Scaffold Elaboration: The alcohol group can be converted to a leaving group
(mesylate/halide) to form C-N bonds via nucleophilic substitution, common in CNS-active
drug synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Spectroscopic data of (2-Bromo-4-
methylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527726/docs#spectroscopic-data-of-2-bromo-4-
methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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